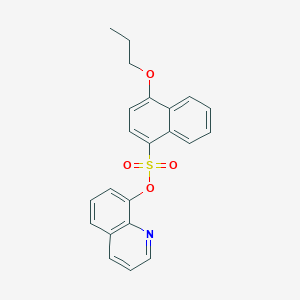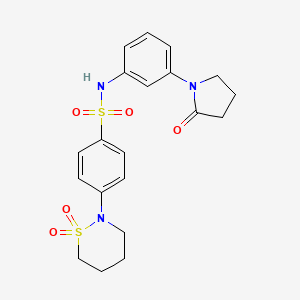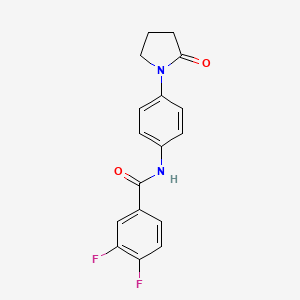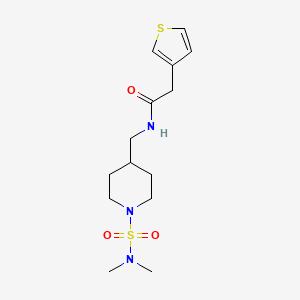![molecular formula C24H31FN4O3 B2513110 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea CAS No. 896364-08-2](/img/structure/B2513110.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea is a useful research compound. Its molecular formula is C24H31FN4O3 and its molecular weight is 442.535. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Activity Studies
Derivatives for Neglected Tropical Diseases : Research on amide and urea derivatives of thiazol-2-ethylamines, including compounds structurally related to the given chemical, showed activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The study identified compounds with potent in vitro activity, although in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).
Molecular Devices and Self-Assembly : Another research avenue explored the complexation of stilbenes with urea-linked cyclodextrins, leading to the self-assembly of molecular devices. This study investigated the photoisomerization behavior of these complexes and their potential for constructing molecular devices (Lock et al., 2004).
Antimicrobial and Antiviral Agents : Urea and thiourea derivatives of glutamic acid, linked to piperazine structures, were synthesized and evaluated for their antiglycation and urease inhibitory activities. Some compounds exhibited significant inhibitory potency, suggesting their potential as lead compounds for further drug development (Sharma et al., 2013).
Structural and Mechanistic Insights
Crystallographic Studies : The crystal structures of piperazine derivatives, potentially relevant to antimalarial research, were determined, providing insights into the structural requirements for anti-malarial activity. These studies emphasize the importance of specific substituents and molecular conformations in generating biological activity (Cunico et al., 2009).
Complexation and Self-assembly : Research on the complexation of stilbenes with cyclodextrin derivatives, including urea-linked varieties, has led to insights into the self-assembly of molecular devices. These complexes demonstrate interesting photoisomerization properties, which are pivotal for the development of molecular devices (Lock et al., 2004).
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O3/c1-24(2,3)27-23(30)26-15-20(17-8-9-21-22(14-17)32-16-31-21)29-12-10-28(11-13-29)19-7-5-4-6-18(19)25/h4-9,14,20H,10-13,15-16H2,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZJQYPXJKSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)

![3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B2513029.png)
![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)



![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2513037.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2513038.png)
![2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2513041.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2513046.png)

